N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide
Description
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide is a propanamide derivative featuring a methoxy-substituted ethyl chain with a 5-methylthiophen-2-yl group and a terminal 3-phenylpropanamide moiety. The methoxy and thiophen substituents likely influence electronic properties, solubility, and target binding compared to simpler phenylpropanamides.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-8-10-16(21-13)15(20-2)12-18-17(19)11-9-14-6-4-3-5-7-14/h3-8,10,15H,9,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYDAJHLVWJSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide involves several steps. One common method includes the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to introduce the methoxy and phenylpropanamide groups. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Condensation: It can react with aldehydes or ketones in the presence of a base to form chalcones with photochromic properties.
Scientific Research Applications
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown potential in biological assays and as inhibitors of specific enzymes.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of kinases, enzymes that play a crucial role in cell signaling pathways . By binding to the active site of these enzymes, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Spirocyclic Propanamides
Compounds such as N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b) and N-(2,8-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8k) () feature spirocyclic systems instead of the methoxy-thiophen group. Key differences include:
The spirocyclic analogs exhibit higher melting points and variable solubility, suggesting that the target compound’s methoxy-thiophen group may enhance lipophilicity and lower melting points compared to rigid spiro systems.
Thiadiazol- and Thiophen-Containing Analogs
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) () shares a thioether-linked heterocycle but incorporates a thiadiazol ring. The target compound’s 5-methylthiophen group may offer improved π-π stacking in enzyme binding compared to thiadiazol’s electron-deficient ring .
Pyridine-Based Propanamides
Pyridine-containing analogs like (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide (5RH3) () demonstrate strong binding to SARS-CoV-2 main protease via interactions with HIS163 and ASN142.
Pharmacological and Toxicological Profiles
Enzyme Inhibition
Thienoquinolone derivatives () and pyridine-based propanamides () highlight the role of aromatic substituents in kinase and protease inhibition.
Toxicity
N-[2-(4-Methylphenyl)ethyl]-3-phenylpropanamide () is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). The target compound’s methoxy and thiophen groups may modulate toxicity by altering metabolic pathways or bioavailability compared to simpler alkyl-substituted analogs .
Biological Activity
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide, a compound with notable structural features, has garnered attention in recent pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C18H23NOS. Its structure includes a methoxy group, a thiophene ring, and a phenyl propanamide moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often exhibit activities through various mechanisms, including:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and metastasis.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neurological pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds. For example, the structure-activity relationship (SAR) analyses reveal that modifications to the phenyl and thiophene groups can significantly enhance the anti-proliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | FAK Inhibition |
| Analog A | MDA-MB-231 | 12.1 | EGFR Inhibition |
| Analog B | HT29 | 10.21 | VEGFR Inhibition |
Neuroactive Effects
Preliminary studies suggest that this compound may also exhibit neuroactive properties. For instance, it has been hypothesized to modulate serotonin receptors, potentially impacting mood and anxiety disorders.
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated an IC50 value suggesting significant inhibition of cell proliferation compared to untreated controls. -
Neuropharmacological Evaluation :
Another investigation assessed the compound's effects on anxiety-like behaviors in rodent models. Behavioral assays indicated a reduction in anxiety levels, supporting its potential as a therapeutic agent for anxiety disorders.
Metabolic Stability and Bioavailability
Research has shown that bioavailability is a crucial factor for the therapeutic efficacy of this compound. Studies indicate that while the compound displays promising in vitro activity, its metabolic stability may limit its effectiveness in vivo due to rapid degradation.
Toxicological Profile
Toxicity assessments have been conducted to evaluate the safety profile of this compound. Early findings suggest low toxicity at therapeutic doses; however, further studies are needed to fully understand its long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
